N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide
CAS No.: 1115318-53-0
Cat. No.: VC6032287
Molecular Formula: C28H30ClN5O
Molecular Weight: 488.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115318-53-0 |
|---|---|
| Molecular Formula | C28H30ClN5O |
| Molecular Weight | 488.03 |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C28H30ClN5O/c1-19-3-6-23(17-20(19)2)25-18-26-27(30-13-16-34(26)32-25)33-14-10-22(11-15-33)28(35)31-12-9-21-4-7-24(29)8-5-21/h3-8,13,16-18,22H,9-12,14-15H2,1-2H3,(H,31,35) |
| Standard InChI Key | UGLYAZMEVYLTFT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCCC5=CC=C(C=C5)Cl)C |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound consists of three primary domains:
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Pyrazolo[1,5-a]pyrazine core: A bicyclic system with nitrogen atoms at positions 1, 3, and 7, substituted at position 2 with a 3,4-dimethylphenyl group .
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Piperidine-4-carboxamide: A six-membered azacycle with a carboxamide group at position 4, linked to the pyrazolo[1,5-a]pyrazine via position 1 .
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N-[2-(4-Chlorophenyl)ethyl] side chain: A phenethylamine derivative with a para-chloro substituent on the aromatic ring .
The IUPAC name reflects this connectivity: N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide.
Stereoelectronic Features
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Aromatic systems: The pyrazolo[1,5-a]pyrazine and phenyl groups contribute to π-π stacking interactions, while the chloro substituent enhances lipophilicity .
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Hydrogen-bonding motifs: The carboxamide group (CONH) and pyrazine nitrogens serve as hydrogen bond acceptors/donors, critical for target engagement .
Synthetic Strategies
Retrosynthetic Analysis
The molecule can be dissected into three fragments (Fig. 1):
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Pyrazolo[1,5-a]pyrazine intermediate: Synthesized via cyclocondensation of aminopyrazoles with α,β-diketones .
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Piperidine-4-carboxylic acid: Prepared through Buchwald-Hartwig amination or reductive amination .
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4-Chlorophenethylamine: Derived from reduction of 4-chlorophenylacetonitrile .
Key Synthetic Steps
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Formation of pyrazolo[1,5-a]pyrazine:
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Piperidine coupling:
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Amide bond formation:
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React piperidine-4-carboxylic acid with 4-chlorophenethylamine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent.
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Physicochemical Properties
Key observations:
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High logP indicates significant lipophilicity, favoring membrane permeability but posing formulation challenges.
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Low aqueous solubility necessitates prodrug strategies or salt formation for in vivo studies .
ADMET Profiling (Predicted)
| Parameter | Prediction | Rationale |
|---|---|---|
| Absorption | Moderate (Caco-2 permeability) | High logP offsets PSA |
| Distribution | Extensive tissue binding | Lipophilic moieties |
| Metabolism | CYP3A4/2D6 substrate | Piperidine N-dealkylation |
| Excretion | Fecal (70%), renal (30%) | Molecular weight >500 Da |
| Toxicity (hERG) | Low risk (IC50 >10 µM) | Limited cationic charge |
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